Home > Products > Screening Compounds P22414 > [Ala11,22,28]-VIP
[Ala11,22,28]-VIP -

[Ala11,22,28]-VIP

Catalog Number: EVT-15631927
CAS Number:
Molecular Formula: C139H231N43O39S
Molecular Weight: 3160.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Ala11,22,28]-VIP is a synthetic analogue of the vasoactive intestinal peptide, which is a neuropeptide originally isolated from porcine intestine. This compound consists of 28 amino acids and is known for its role in various physiological processes, including vasodilation and neurotransmission. The specific modifications at positions 11, 22, and 28 enhance its receptor binding affinity and stability compared to the native vasoactive intestinal peptide.

Source

The original vasoactive intestinal peptide was first identified in porcine intestinal extracts. The synthetic analogue [Ala11,22,28]-VIP has been developed to improve upon the pharmacological properties of the natural peptide, particularly its interaction with the VPAC1 receptor, which is crucial for mediating many of VIP's biological effects .

Classification

[Ala11,22,28]-VIP belongs to the class of neuropeptides and is classified as a selective agonist for the VPAC1 receptor. It is part of a broader family of vasoactive intestinal peptides that share structural similarities and functional roles in various physiological systems .

Synthesis Analysis

Methods

The synthesis of [Ala11,22,28]-VIP typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids during peptide assembly. The incorporation of alanine residues at specific positions (11, 22, and 28) is achieved through strategic coupling reactions that ensure high purity and yield.

Technical Details

The synthesis process generally includes:

  • Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  • Coupling Reactions: Each subsequent amino acid is added sequentially using coupling agents to facilitate bond formation.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified via high-performance liquid chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of [Ala11,22,28]-VIP features a characteristic α-helical conformation predominantly from residues 7 to 28. The N-terminal segment (1–5) lacks a defined structure when unbound but plays a critical role in receptor interaction .

Data

  • Chemical Formula: C139H231N43O39S
  • Molecular Weight: 3160.68 g/mol
  • CAS Number: 291524-04-4
  • Purity: Typically >95% as determined by analytical methods such as mass spectrometry .
Chemical Reactions Analysis

Reactions

[Ala11,22,28]-VIP primarily interacts with the VPAC1 receptor through binding interactions that activate downstream signaling pathways involving adenylyl cyclase. The modifications at positions 11, 22, and 28 enhance its stability against enzymatic degradation and improve its selectivity towards VPAC1 compared to other receptors like VPAC2 .

Technical Details

The binding interactions have been characterized using techniques such as:

  • Photoaffinity Labeling: This method identifies specific amino acid interactions between [Ala11,22,28]-VIP and the receptor.
  • Molecular Docking Studies: These studies simulate how the peptide binds to the receptor's active site.
Mechanism of Action

Process

Upon binding to the VPAC1 receptor, [Ala11,22,28]-VIP activates G protein-coupled signaling pathways that lead to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP results in various physiological responses such as smooth muscle relaxation and modulation of neurotransmitter release .

Data

  • EC50 for VPAC1: <1 nM
  • EC50 for VPAC2: >1 µM
    These values indicate a significantly higher affinity for VPAC1 compared to VPAC2 .
Physical and Chemical Properties Analysis

Physical Properties

[Ala11,22,28]-VIP is typically presented as a lyophilized powder that must be reconstituted prior to use in biological assays. Its solubility characteristics are favorable for both aqueous solutions and biological environments.

Chemical Properties

The compound exhibits stability under physiological conditions due to its modified structure. The presence of alanine residues contributes to increased resistance against proteolytic enzymes commonly found in biological systems .

Applications

Scientific Uses

[Ala11,22,28]-VIP has significant potential in research related to:

  • Neuroscience: Investigating its role in neuronal survival and neurotransmission.
  • Cardiovascular Research: Studying its vasodilatory effects and potential therapeutic applications in conditions like hypertension.
  • Endocrinology: Understanding its influence on hormone secretion processes.

Additionally, it has been explored in clinical trials for conditions such as acute respiratory distress syndrome due to its beneficial effects on vascular function and inflammation modulation .

Molecular Design and Structural Basis of [Ala11,22,28]-VIP Selectivity

Rationale for Alanine Substitutions at Positions 11, 22, and 28 in VIP

The design of [Ala11,22,28]-VIP (CAS 291524-04-4) originated from systematic structure-activity relationship (SAR) studies of native vasoactive intestinal peptide (VIP). VIP is a 28-amino acid neuropeptide (Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH2) that activates both VPAC1 and VPAC2 receptors with similar affinity, limiting its therapeutic utility [5] [8]. To achieve receptor subtype selectivity, alanine scanning mutagenesis was employed—a technique that replaces individual residues with alanine to probe functional significance. Key findings driving the substitutions include:

  • Thr11→Ala11: Reduces VIP binding affinity at VPAC2 (Ki increase >10-fold) but minimally affects VPAC1 binding, indicating divergent roles in receptor discrimination [5] [8].
  • Tyr22→Ala22: Impairs VPAC2-mediated adenylyl cyclase activation (EC50 increase) while preserving VPAC1 coupling efficiency, suggesting Tyr22 stabilizes VPAC2-specific conformations [5].
  • Asn28→Ala28: Selectively disrupts VPAC2 binding (Ki increase) due to loss of C-terminal polar interactions critical for VPAC2 but not VPAC1 recognition [8].

The combinatorial substitution of these three residues synergistically enhanced VPAC1 selectivity. [Ala11,22,28]-VIP exhibits >1,000-fold selectivity for human VPAC1 (Ki = 7.4 nM) over VPAC2 (Ki = 2,352 nM), making it the first highly selective VPAC1 agonist derived from VIP [1] [2] [5].

Table 1: Functional Consequences of Alanine Substitutions in VIP

PositionSubstitutionEffect on VPAC1Effect on VPAC2Primary Consequence
11Thr→AlaMinimal ΔKi>10× ↑ KiReduced VPAC2 binding
22Tyr→AlaMinimal ΔEC50↑ EC50Impaired VPAC2 signaling
28Asn→AlaMinimal ΔKi↑ KiReduced VPAC2 binding
11+22+28Triple AlaKi = 7.4 nMKi = 2,352 nM>1,000-fold selectivity

Comparative Analysis of VIP and [Ala11,22,28]-VIP Structural Dynamics via Molecular Modeling

Molecular modeling and dynamics simulations reveal how alanine substitutions reshape VIP’s conformational landscape without perturbing its core structure:

  • Native VIP Conformation: Adopts a central α-helix spanning Val5-Asn24, flanked by disordered N- (residues 1–4) and C-termini (residues 25–28). This helix is stabilized by hydrophobic interactions involving Val5, Phe6, Leu23, and Ile26 [5] [8]. The Thr11, Tyr22, and Asn28 residues reside in solvent-exposed regions, facilitating receptor-specific contacts [5].
  • Impact of Alanine Substitutions:
  • Thr11→Ala11: Eliminates a hydrogen bond donor but does not alter backbone dihedral angles, preserving local helix stability [8].
  • Tyr22→Ala22: Removes aromatic stacking potential but increases side-chain flexibility, potentially favoring VPAC1-compatible conformations [5].
  • Asn28→Ala28: Reduces C-terminal polarity, weakening interactions with VPAC2’s hydrophilic binding pocket [8].
  • Non-Additive Effects: Combinatorial substitutions induce subtle rigidity in the C-terminus and enhance polyproline II (PPII) propensity at residues 21–23 (Lys21-Ala22-Leu23). PPII motifs favor extended conformations that better fit VPAC1’s ectodomain groove, as validated by NMR chemical shift analysis [3] [10].

Table 2: Structural Dynamics of VIP vs. [Ala11,22,28]-VIP

Structural FeatureNative VIP[Ala11,22,28]-VIPFunctional Implication
Secondary StructureCentral α-helix (5–24)Retained α-helix (5–24)Maintains scaffold integrity
Residue FlexibilityDynamic Tyr22, Asn28Increased PPII propensity at 21–23Favors VPAC1-compatible conformers
C-Terminal PolarityHigh (Asn28 side chain)Reduced (Ala28 side chain)Weakens VPAC2 affinity
Receptor Docking EnergyComparable for VPAC1/VPAC2Lower (stable) for VPAC1Enhances VPAC1 selectivity

Role of Key Residues (Thr11, Tyr22, Asn28) in VPAC1 vs. VPAC2 Receptor Discrimination

The selectivity of [Ala11,22,28]-VIP arises from divergent interactions with VPAC1 and VPAC2 receptor subdomains:

  • VPAC1 Receptor Specificity:
  • Binds VIP primarily through its N-terminal ectodomain (residues 1–110), which forms a sushi-like domain with a hydrophobic groove accommodating VIP’s central helix [4] [6]. Ala22 and Ala28 avoid steric clashes in this groove, while Ala11 maintains contact with transmembrane helices via His1 and Val5 [6] [9].
  • Photoaffinity labeling confirms that VIP residue 22 contacts VPAC1’s ectodomain fragment GWTHLEPGPYPI (residues 109–120). Substitution to Ala22 preserves this interaction due to VPAC1’s tolerance for smaller residues [6].

  • VPAC2 Receptor Incompatibility:

  • Relies heavily on Thr11, Tyr22, and Asn28 for high-affinity binding. VPAC2’s ectodomain has a narrower hydrophilic cleft requiring Thr11’s hydroxyl group for H-bonding and Asn28 for C-terminal anchoring [5] [8].
  • Tyr22 stabilizes VPAC2 activation via aromatic stacking with transmembrane residues (e.g., PheIII:08). Its replacement with alanine disrupts this interaction, increasing EC50 for cAMP production [5] [9].

Table 3: Receptor-Specific Interaction Requirements

ResidueVPAC1 InteractionVPAC2 InteractionConsequence of Ala Substitution
Thr11Weak H-bond to K143 (TM1)Strong H-bond to D86 (ectodomain)Disrupts VPAC2-specific H-bonding
Tyr22Tolerated in hydrophobic grooveAromatic stack with FIII:08 (TM3)Loss of VPAC2 activation stability
Asn28Minimal contact; solvated C-terminusH-bond to Q94/D107 (ectodomain)Weakens VPAC2 binding affinity

Molecular dynamics simulations corroborate that VPAC2 undergoes larger conformational shifts upon losing these contacts, while VPAC1 adapts through flexible side-chain adjustments [4] [9]. This mechanistic understanding establishes [Ala11,22,28]-VIP as a cornerstone tool for dissecting VPAC1-specific pathways in immunomodulation and cancer [1] [2].

Properties

Product Name

[Ala11,22,28]-VIP

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C139H231N43O39S

Molecular Weight

3160.7 g/mol

InChI

InChI=1S/C139H231N43O39S/c1-20-71(12)108(136(220)174-90(52-66(2)3)123(207)156-72(13)110(147)194)181-133(217)100(64-184)178-129(213)96(59-103(146)189)171-127(211)91(53-67(4)5)168-112(196)74(15)157-116(200)83(34-24-27-46-140)162-119(203)85(36-26-29-48-142)167-134(218)106(69(8)9)179-113(197)75(16)158-117(201)89(45-51-222-19)166-122(206)88(43-44-101(144)187)165-118(202)84(35-25-28-47-141)163-120(204)87(38-31-50-154-139(150)151)164-126(210)92(54-68(6)7)169-121(205)86(37-30-49-153-138(148)149)161-111(195)73(14)159-124(208)93(56-79-39-41-81(186)42-40-79)170-128(212)95(58-102(145)188)172-130(214)98(61-105(192)193)176-137(221)109(77(18)185)182-131(215)94(55-78-32-22-21-23-33-78)175-135(219)107(70(10)11)180-114(198)76(17)160-125(209)97(60-104(190)191)173-132(216)99(63-183)177-115(199)82(143)57-80-62-152-65-155-80/h21-23,32-33,39-42,62,65-77,82-100,106-109,183-186H,20,24-31,34-38,43-61,63-64,140-143H2,1-19H3,(H2,144,187)(H2,145,188)(H2,146,189)(H2,147,194)(H,152,155)(H,156,207)(H,157,200)(H,158,201)(H,159,208)(H,160,209)(H,161,195)(H,162,203)(H,163,204)(H,164,210)(H,165,202)(H,166,206)(H,167,218)(H,168,196)(H,169,205)(H,170,212)(H,171,211)(H,172,214)(H,173,216)(H,174,220)(H,175,219)(H,176,221)(H,177,199)(H,178,213)(H,179,197)(H,180,198)(H,181,217)(H,182,215)(H,190,191)(H,192,193)(H4,148,149,153)(H4,150,151,154)/t71-,72-,73-,74-,75-,76-,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,106-,107-,108-,109-/m0/s1

InChI Key

VRCDGUGECIERMY-AROORVAXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.